molecular formula C10H14BN3O4 B1406449 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 1515925-20-8

1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No. B1406449
Key on ui cas rn: 1515925-20-8
M. Wt: 251.05 g/mol
InChI Key: ZXMDWUUKNJFDIG-UHFFFAOYSA-N
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Patent
US09309243B2

Procedure details

2-Chloropyrimidin-5-ylboronic acid (2.00 g, 12.6 mmol) and isonipecotic acid (1.63 g, 12.6 mmol) were suspended in ethanol (25 mL). Triethylamine (1.78 mL, 12.6 mmol) was added and the mixture was heated at 80° C. for 16 h. The reaction mixture was cooled and concentrated in vacuo to dryness. Water (30 mL) was added and the reaction mixture was swirled until the product completely dissolved. On standing, crystallisation occurred. The mixture was cooled in an ice bath for 30 minutes, then filtered. The resultant solid was washed sparingly with water and dried under suction, then freeze-dried, to give the title compound (1.90 g, 7.6 mmol, 60%) as a white solid. δH (d6-DMSO) 8.60 (s, 2H), 8.06 (br s, 2H), 4.60-4.52 (m, 2H), 3.14-3.02 (m, 2H), 2.60-2.54 (m, 1H), 1.90-1.80 (m, 2H), 1.55-1.39 (m, 2H). LCMS (ES+) 252 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[CH:4][N:3]=1.[NH:11]1[CH2:19][CH2:18][CH:14]([C:15]([OH:17])=[O:16])[CH2:13][CH2:12]1.C(N(CC)CC)C>C(O)C>[B:8]([C:5]1[CH:4]=[N:3][C:2]([N:11]2[CH2:19][CH2:18][CH:14]([C:15]([OH:17])=[O:16])[CH2:13][CH2:12]2)=[N:7][CH:6]=1)([OH:10])[OH:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)B(O)O
Step Two
Name
Quantity
1.63 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Step Three
Name
Quantity
1.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
ADDITION
Type
ADDITION
Details
Water (30 mL) was added
DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
CUSTOM
Type
CUSTOM
Details
crystallisation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resultant solid was washed sparingly with water
CUSTOM
Type
CUSTOM
Details
dried under suction
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)C=1C=NC(=NC1)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.6 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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